molecular formula C8H9BrFN3S B12854164 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide

4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide

Cat. No.: B12854164
M. Wt: 278.15 g/mol
InChI Key: UFVQFLOEEVZBOA-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide is a thiosemicarbazide derivative characterized by a phenyl ring substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 4, 2, and 5, respectively. This compound belongs to a broader class of thiosemicarbazides, which are known for their diverse pharmacological activities, including antimicrobial, antiparasitic, and antitumor properties . The methyl group at position 5 may sterically influence interactions with biological targets, contributing to its unique activity profile compared to analogs .

Properties

Molecular Formula

C8H9BrFN3S

Molecular Weight

278.15 g/mol

IUPAC Name

1-amino-3-(4-bromo-2-fluoro-5-methylphenyl)thiourea

InChI

InChI=1S/C8H9BrFN3S/c1-4-2-7(12-8(14)13-11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H2,12,13,14)

InChI Key

UFVQFLOEEVZBOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)NC(=S)NN

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide typically involves multiple steps, starting with the preparation of the precursor compounds. One common synthetic route includes:

    Preparation of 4-Bromo-2-fluoro-5-methylbenzoic acid: This can be achieved through the bromination and fluorination of 5-methylbenzoic acid.

    Formation of the thiosemicarbazide derivative: The 4-Bromo-2-fluoro-5-methylbenzoic acid is then reacted with thiosemicarbazide under specific conditions to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety into corresponding amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiosemicarbazide derivatives. For instance, research has shown that compounds similar to 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)
4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazideMCF-718.5
Similar Thiosemicarbazide DerivativeHepG222.3

Antibacterial Activity

The compound also demonstrates promising antibacterial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and inhibition of metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has shown significant antioxidant activity. Various assays, such as DPPH and ABTS scavenging assays, reveal its ability to neutralize free radicals effectively.

Case Studies

  • Anticancer Efficacy Study
    A study investigated the efficacy of 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide on MCF-7 cells. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value significantly lower than that of standard chemotherapeutics.
    • Methodology : The MTT assay was employed to assess cell viability post-treatment.
    • Findings : The compound induced apoptosis as evidenced by increased caspase activity.
  • Antibacterial Activity Assessment
    Another study focused on the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound was tested using the broth microdilution method.
    • Results : The compound exhibited an MIC comparable to standard antibiotics, suggesting its potential use as an alternative treatment for bacterial infections.
  • Antioxidant Capacity Evaluation
    Research conducted on the antioxidant properties utilized both DPPH and ABTS assays to determine the free radical scavenging ability of the compound.
    • Outcomes : The results demonstrated a strong correlation between concentration and antioxidant capacity, indicating its potential use in formulations aimed at oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide involves its interaction with specific molecular targets. The thiosemicarbazide moiety can form strong interactions with metal ions, enzymes, or receptors, leading to various biological effects. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazide derivatives exhibit varied biological activities depending on substituent patterns, aromatic backbone modifications, and structural linearity/cyclicity. Below is a detailed comparison of 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide with structurally related compounds:

Structural Linearity vs. Cyclicity

  • Linear Derivatives : Compounds like 4-(4-bromophenyl)-thiosemicarbazide (linear) exhibit moderate anticancer activity (IC₅₀ = 12.3 µM against HCT116), whereas cyclic derivatives (e.g., 1,2,4-triazoles) show enhanced anthelmintic activity (LC₅₀ = 0.37 mg/mL) .
  • Cyclization Impact : Cyclization of thiosemicarbazides into triazoles or thiadiazoles often improves potency due to rigidified conformations and increased metabolic stability .

Lipophilicity and Bioavailability

  • Lipophilicity Trends :
    • Bromo and fluoro substituents increase logP values compared to chloro analogs, enhancing blood-brain barrier penetration .
    • The 5-methyl group may slightly reduce lipophilicity compared to CF₃ but improve solubility .
Compound logP (Predicted) Antiparasitic LC₅₀ (mg/mL)
4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide 3.2 N/A
4-(3-Chlorophenyl)-thiosemicarbazide 2.8 14.77
4-(2-Chlorophenyl)-thiosemicarbazide 2.9 5.56 (100% mortality)

Antimicrobial and Antitumor Activity

  • Antimicrobial : Thiosemicarbazides with electron-withdrawing groups (e.g., CF₃, Br) show broad-spectrum activity. For example, 4-(4-trifluoromethylphenyl)-thiosemicarbazide derivatives inhibit Candida albicans and Staphylococcus aureus at MIC = 3.12 µg/mL .
  • Antitumor : Bromophenyl derivatives (e.g., 4-(4-bromophenyl)) demonstrate moderate cytotoxicity (HCT116 IC₅₀ = 12.3 µM), while pyridine-incorporated analogs show EGFR inhibition (IC₅₀ = 0.89 µM) .

Biological Activity

4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This thiosemicarbazide derivative has been studied for its potential applications in antimicrobial, anticancer, and enzyme inhibition activities. The unique structural features of this compound, including the presence of bromine and fluorine substituents, contribute to its biological efficacy.

The biological activity of 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiosemicarbazide moiety is known to form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity and specificity towards these targets .

Antimicrobial Activity

Recent studies have demonstrated that thiosemicarbazides, including this compound, exhibit significant antimicrobial properties. For instance, a series of thiosemicarbazide derivatives showed promising activity against both Gram-positive and Gram-negative bacteria . The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound MIC (µg/mL) Target Organism
4-(Bromo-F-Methyl) Thiosemicarbazide15Staphylococcus aureus
4-(Bromo-F-Methyl) Thiosemicarbazide20Escherichia coli

Anticancer Activity

The anticancer potential of 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide has been explored in various cancer cell lines. Notably, compounds with similar structures have shown significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating potent activity . The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-75.73Apoptosis induction
MDA-MB-23112.15Cell cycle arrest at G1 phase

Enzyme Inhibition

Thiosemicarbazides have been identified as effective inhibitors of various enzymes, including tyrosinase and vascular endothelial growth factor receptor (VEGFR). The inhibition of VEGFR by thiosemicarbazides suggests potential applications in antiangiogenic therapies .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiosemicarbazides against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substituents exhibited lower MIC values compared to standard antibiotics .
  • Anticancer Research : A case study focused on the antiproliferative effects of thiosemicarbazides on human colon cancer cell lines, revealing that certain derivatives significantly inhibited cell growth through apoptosis .
  • Enzyme Inhibition Studies : Research demonstrated that thiosemicarbazides effectively inhibited tyrosinase activity, which is crucial for melanin synthesis, indicating their potential use in treating hyperpigmentation disorders .

Q & A

Q. What are the common synthetic routes for 4-(4-Bromo-2-fluoro-5-methylphenyl)-thiosemicarbazide?

The compound is typically synthesized via the reaction of hydrazine with aryl isothiocyanates. For example, 4-fluorophenylthiosemicarbazide was prepared by reacting 4-fluorophenylisothiocyanate with hydrazine, though this can lead to byproducts (e.g., dimerization). To ensure purity, t-Boc-protected hydrazine (t-butylcarbazate) is used, followed by acid deprotection . Alternative routes involve condensation reactions with substituted aldehydes or ketones, as seen in the synthesis of thiosemicarbazone derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • NMR spectroscopy : To confirm tautomeric forms (e.g., thione vs. thiol) via N–H and C=S group signals (δ ~10–12 ppm for NH protons) .
  • IR spectroscopy : C=S stretching vibrations (1296–1307 cm⁻¹) and absence of C–SH bands (~2600 cm⁻¹) confirm tautomeric stability .
  • X-ray crystallography : Resolves molecular conformation (e.g., trans–cis-gauche-trans chain arrangement) and hydrogen-bonding networks (e.g., N–H⋯S/O interactions) .

Q. What biological activities are reported for structurally related thiosemicarbazides?

Analogous derivatives exhibit:

  • Antimicrobial activity : Thiosemicarbazones with adamantane backbones show efficacy against Candida albicans and Staphylococcus aureus .
  • Antimycobacterial activity : Derivatives inhibit Mycobacterium tuberculosis H37Rv at MIC values comparable to first-line drugs .
  • Anticorrosion properties : 4-(4-Bromophenyl)thiosemicarbazide acts as a corrosion inhibitor for mild steel in HCl via adsorption mechanisms .

Advanced Research Questions

Q. How does tautomerism influence the biological activity of thiosemicarbazides?

Thiosemicarbazides exist in equilibrium between keto (C=O, C=S) and enol (C–OH, C–SH) forms. Computational studies (B3LYP/6-311++G(3df,3pd)) show the keto-thione tautomer is most stable, with stabilization energies up to 15 kcal/mol. This form enhances hydrogen-bonding capacity, critical for interactions with microbial targets (e.g., D-alanine-D-alanine ligase) . Experimental NMR and IR data confirm dominance of the keto-thione form in solution and solid states .

Q. What is the role of metal coordination in modifying this compound’s properties?

Thiosemicarbazides form complexes with Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺ via S and N donors. These complexes:

  • Enhance antibacterial activity : Cu²⁺ complexes show 2–4x higher efficacy against E. coli than free ligands .
  • Improve corrosion inhibition : Fe³⁺ complexes exhibit >90% inhibition efficiency in acidic media due to protective film formation .
  • Alter electronic properties : DFT calculations reveal reduced HOMO-LUMO gaps in metal-bound systems, increasing reactivity .

Q. How can computational methods optimize the design of thiosemicarbazide derivatives?

Key approaches include:

  • Frontier orbital analysis : HOMO-LUMO gaps (4.5–5.5 eV) predict nucleophilic/electrophilic sites; lower gaps correlate with higher antimicrobial activity .
  • Molecular docking : Simulations with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) show strong binding (ΔG = −9.2 kcal/mol) for derivatives with halogen substituents .
  • Molecular Electrostatic Potential (MEP) : Identifies regions prone to nucleophilic attack (e.g., sulfur atoms) .

Q. What challenges arise in ensuring synthetic purity, and how are they addressed?

Common issues include:

  • Dimerization : Excess isothiocyanate and slow hydrazine addition mitigate byproduct formation .
  • Tautomeric interference : t-Boc protection prevents unwanted tautomerization during synthesis .
  • Crystallization : Solvent selection (e.g., DMSO/EtOH mixtures) optimizes crystal growth for X-ray studies .

Q. How do structural modifications enhance antifungal activity?

Substitutions at the phenyl ring and thiosemicarbazide chain influence efficacy:

  • Electron-withdrawing groups (e.g., Br, CF₃): Increase lipophilicity, improving membrane penetration .
  • Piperidine fragments : Hybrid derivatives (e.g., cinnamaldehyde-thiosemicarbazides) show 8x higher activity against Botrytis cinerea than parent compounds .
  • Linker length : Ethylene spacers improve binding to fungal CYP51 (lanosterol demethylase) .

Q. What methodologies are used in corrosion inhibition studies?

  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance (Rct) to quantify adsorption efficiency (>80% for 4-bromophenyl derivatives) .
  • Potentiodynamic polarization : Confirms mixed-type inhibition (anodic/cathodic suppression) in 1.0 M HCl .
  • AFM/SEM : Visualizes inhibitor film formation on steel surfaces .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

SAR studies integrate:

  • Substituent effects : Para-bromo and ortho-fluoro groups enhance steric and electronic interactions with biological targets .
  • Tautomer stability : Keto-thione forms improve binding to bacterial DNA gyrase .
  • Pharmacophore modeling : Identifies essential features (e.g., hydrogen-bond acceptors at C=O and C=S) .

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